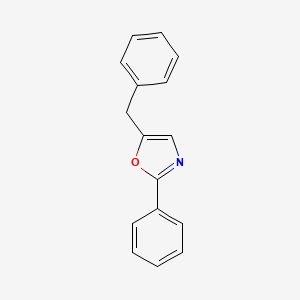
5-Benzyl-2-phenyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2-phenyloxazole: is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a benzyl group attached to the nitrogen and a phenyl group attached to the carbon adjacent to the oxygen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with benzyl bromide and benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but often involves optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Benzyl-2-phenyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,5-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl or phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Oxazole-2,5-dione derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Benzyl-2-phenyloxazole is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines .
Medicine: The compound is being investigated for its potential use in drug development. Its derivatives have shown promise as therapeutic agents for treating infections and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and photonics .
Mécanisme D'action
The mechanism of action of 5-Benzyl-2-phenyloxazole and its derivatives often involves interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Benzoxazole: Similar structure but with an oxygen atom in place of the nitrogen in the oxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the oxazole ring.
Benzimidazole: Contains two nitrogen atoms in the ring instead of one nitrogen and one oxygen.
Uniqueness: 5-Benzyl-2-phenyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups contribute to its stability and reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H13NO |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
5-benzyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-17-16(18-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Clé InChI |
CHDCGBXCNXYNOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CN=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



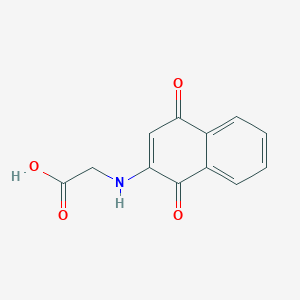
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
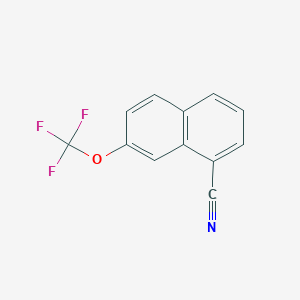

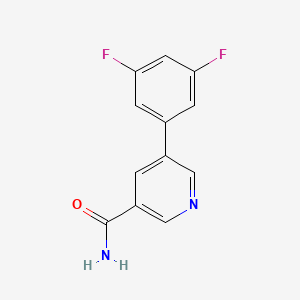
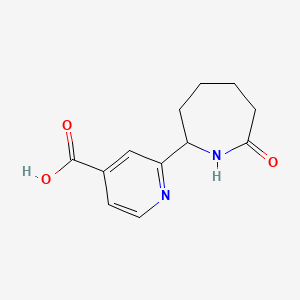
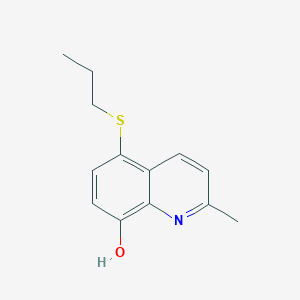
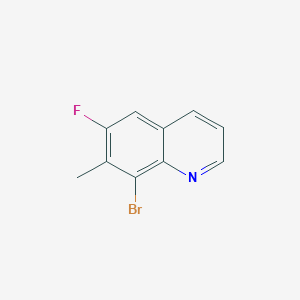
![1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)
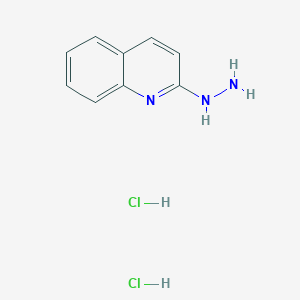

![2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11873275.png)
![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)
